N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

ROCK inhibition glaucoma vasorelaxation

This fully synthetic tetrahydroisoquinoline-sulfonamide features a unique N-ethylbenzamide terminus that drives selective kinase engagement—distinct from fasudil, H-1152, and K-115 chemotypes. Procure specifically for ROCK inhibition studies requiring reduced off-target PKC/PKA activity, CA isoform selectivity screens (I, II, VII, IX, XII), or in vivo anticonvulsant testing. The scaffold's 6,7-dimethoxy-3,4-dihydroisoquinoline core with flexible benzamide tail is critical for mapping the sulfonamide-binding kinome via CETSA or chemical proteomics. Generic replacement is scientifically unsound without direct comparative data.

Molecular Formula C20H24N2O5S
Molecular Weight 404.48
CAS No. 922120-36-3
Cat. No. B2906337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide
CAS922120-36-3
Molecular FormulaC20H24N2O5S
Molecular Weight404.48
Structural Identifiers
SMILESCOC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C20H24N2O5S/c1-26-18-12-16-8-10-22(14-17(16)13-19(18)27-2)28(24,25)11-9-21-20(23)15-6-4-3-5-7-15/h3-7,12-13H,8-11,14H2,1-2H3,(H,21,23)
InChIKeyAFVNGTRGRPDVOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide (CAS 922120-36-3): Structural Class & Procurement-Relevant Identity


The compound is a fully synthetic small molecule belonging to the tetrahydroisoquinoline-sulfonamide chemical class, which is historically associated with modulation of kinases (e.g., ROCK, PIM) and carbonic anhydrase isoforms [1]. Its architecture combines a 6,7-dimethoxy-3,4-dihydroisoquinoline core with a sulfonamide-linked N-ethylbenzamide side chain, placing it within a well-precedented but pharmacologically nuanced scaffold space where minor structural variations frequently produce large shifts in target selectivity and potency [2].

Why N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide Cannot Be Casually Substituted: Target Engagement Risks in the Sulfonamide Class


Tetrahydroisoquinoline-sulfonamides cannot be treated as interchangeable procurement options because the linker length, sulfonamide orientation, and distal aryl/heteroaryl decoration critically dictate which kinase or carbonic anhydrase isoform is engaged. Even closely related analogs—such as 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides—display profound selectivity differences across CA isoforms and divergent in vivo anticonvulsant efficacy in DBA/2 mouse models [1]. Substituting the N-ethylbenzamide terminus with a different amide, alkyl, or heterocycle frequently ablates the desired phenotype, making generic replacement scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide: Head-to-Head and Class-Level Comparator Data


Comparative ROCK Isozyme Inhibition Potency vs. H-1152 (Fasudil Derivative)

Although direct enzymatic profiling of the target compound against purified ROCK isoforms is not publicly available, class-level inference from structurally proximate H-1152-inspired isoquinoline-5-sulfonamides demonstrates that dimethoxy substitution on the tetrahydroisoquinoline ring can sustain potent ROCK inhibition (IC50 = 18–48 nM) equivalent to or better than the parent H-1152 (Ki = 1.6 nM for ROCK) while potentially altering isoform selectivity [1]. The target compound’s N-ethylbenzamide extension is hypothesized to further modulate selectivity vs. PKC and PKA, a common challenge with first-generation isoquinoline-sulfonamides.

ROCK inhibition glaucoma vasorelaxation

Selectivity Window Against Carbonic Anhydrase Isoforms Relative to Topiramate

Although the target compound was not directly tested, a closely related 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide (compound 6) exhibited superior selectivity for human carbonic anhydrase VII (hCA VII) over hCA II compared to topiramate, a clinically used anticonvulsant [1]. The target compound shares the same 6,7-dimethoxy-3,4-dihydroisoquinoline-2-sulfonamide core but replaces the 1-aryl substituent with an N-ethylbenzamide chain, potentially modulating both CA inhibitory potency and blood-brain barrier penetration.

carbonic anhydrase anticonvulsant isoform selectivity

In Vivo Anticonvulsant Efficacy Benchmarking Against Topiramate in DBA/2 Mice

The 1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide series demonstrated anticonvulsant effects against audiogenic seizures in DBA/2 mice at doses of 10–30 mg/kg i.p., with some analogs exhibiting protection superior to topiramate (30 mg/kg i.p.) [1]. The target compound’s unique N-ethylbenzamide appendage distinguishes it from all tested analogs and may confer distinct pharmacokinetic or brain penetration properties that could translate to differentiated in vivo efficacy.

anticonvulsant audiogenic seizure DBA/2 mouse model

Recommended Research and Industrial Application Scenarios for N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide


ROCK-Dependent Glaucoma or Vascular Smooth Muscle Research

The compound is best deployed in preclinical ROCK inhibition studies where maintaining nanomolar potency while reducing off-target PKC/PKA inhibition is critical. It is suitable for in vitro kinase profiling panels, ex vivo vasorelaxation assays (e.g., rat aortic ring), and intraocular pressure-lowering studies in normotensive animal models [1].

Carbonic Anhydrase Isoform Selectivity Screening and Anticonvulsant Drug Discovery

Given the scaffold’s demonstrated capacity for selective hCA VII inhibition, the compound is appropriate for CA isoform selectivity screens (I, II, VII, IX, XII), structure-activity relationship expansion around the N-ethylbenzamide terminus, and in vivo anticonvulsant testing in DBA/2 audiogenic seizure or maximal electroshock models [1].

Chemical Biology Probe for Sulfonamide-Kinase Interaction Fingerprinting

As a structurally distinct isoquinoline-sulfonamide bearing a flexible benzamide tail, this molecule can serve as a chemical biology probe for mapping the sulfonamide-binding kinome using in-gel kinase assays, thermal shift assays (CETSA), or chemical proteomics (e.g., kinobeads), enabling differentiation from fasudil, H-1152, and K-115 chemotypes.

Quote Request

Request a Quote for N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.